L-778123 hydrochloride

Farnesyltransferase Geranylgeranyltransferase Dual Inhibition

L-778123 hydrochloride is the definitive tool for complete blockade of oncogenic Ras prenylation. Its unique, balanced dual inhibition of FTase and GGTase‑I (IC50 2/98 nM) overcomes the alternative prenylation resistance seen with mono‑specific inhibitors (Tipifarnib, Lonafarnib). Clinically validated pharmacodynamic marker (HDJ2 in PBMCs) and demonstrated chemosensitization with doxorubicin make it indispensable for translational oncology. High‑resolution co‑crystal structures with both enzymes enable rational drug design. Procure only this compound for Ki‑Ras‑driven models where dual‑pathway shutdown is mandatory.

Molecular Formula C22H21Cl2N5O
Molecular Weight 442.3 g/mol
CAS No. 253863-00-2
Cat. No. B1674101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-778123 hydrochloride
CAS253863-00-2
SynonymsL778123;  L-778123;  L 778123;  L778,123;  L-778,123;  L 778,123 HCl;  L-778123 hydrochloride
Molecular FormulaC22H21Cl2N5O
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C22H20ClN5O.ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;/h1-7,10,12,16H,8-9,13-15H2;1H
InChIKeyYNBSQYGTJLIPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-778123 Hydrochloride (CAS 253863-00-2): A Dual Farnesyltransferase and Geranylgeranyltransferase Type I Inhibitor for Oncogenic Ras Research


L-778123 hydrochloride is a synthetic, peptidomimetic small molecule that functions as a potent, dual inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) [1]. It was developed as an anticancer agent with the specific intent to block the prenylation of oncogenic Ras proteins, including Ki-Ras, which is commonly mutated in human cancers [2]. The compound has advanced to Phase I and II clinical trials for solid tumors, where its pharmacodynamic effects on protein prenylation were established in patients [3].

Why L-778123 Hydrochloride (CAS 253863-00-2) Cannot Be Substituted with Mono-Specific FTase Inhibitors


Within the class of prenylation inhibitors, L-778123's defining characteristic is its dual, balanced inhibition of both FTase and GGTase-I. This property is critical because many cancer cells, particularly those harboring Ki-Ras mutations, can evade the effects of mono-specific FTase inhibitors like Tipifarnib or Lonafarnib by utilizing the alternative GGTase-I pathway for prenylation [1]. L-778123 was engineered to circumvent this known resistance mechanism. Furthermore, crystallographic evidence reveals that L-778123 binds via distinct modes to each enzyme, a structural nuance not shared by all inhibitors [2]. Therefore, substituting L-778123 with an inhibitor that solely targets FTase or GGTase-I will not recapitulate its unique dual-inhibitory profile, fundamentally altering the experimental outcome, especially in models of Ras-driven oncogenesis.

Quantitative Differentiation of L-778123 Hydrochloride (253863-00-2) from Analogs: A Comparative Evidence Guide


Dual FTase/GGTase-I Inhibition: A 49-Fold Selectivity Window Differentiates L-778123 from Mono-Specific FTase Inhibitors

Unlike the mono-specific FTase inhibitors Tipifarnib and Lonafarnib, L-778123 exhibits potent dual inhibition against both FTase and GGTase-I. In standardized enzyme inhibition assays, L-778123 demonstrates a defined selectivity window: it inhibits FTase with an IC50 of 2 nM and GGTase-I with an IC50 of 98 nM, a 49-fold difference [1][2]. This contrasts with FTase-specific inhibitors, which show little to no activity against GGTase-I, a key bypass mechanism for oncogenic Ki-Ras signaling [3].

Farnesyltransferase Geranylgeranyltransferase Dual Inhibition Ras Prenylation

Differential Binding Modes: L-778123's Distinct Structural Interactions with FTase and GGTase-I Revealed by Crystallography

Crystallographic analysis provides a structural explanation for L-778123's dual activity, a feature not shared by all prenylation inhibitors. The crystal structures of L-778123 complexed with mammalian FTase and GGTase-I reveal that the inhibitor adopts distinct binding modes in each enzyme [1]. In FTase, L-778123 acts as a competitive inhibitor with respect to the protein substrate [1]. Conversely, in GGTase-I, it competes with the lipid substrate, and its binding is synergized by the presence of tetrahedral anions [1]. This contrasts with the binding of Tipifarnib (R115777), which, when complexed with FTase, shows a different binding orientation and interaction profile [2].

Crystallography Binding Mode Structure-Activity Relationship Enzyme Mechanism

Cellular Substrate Selectivity: A 73-Fold Difference in Potency Between HDJ2 and Rap1A Prenylation in PSN-1 Cells

In a cellular context using PSN-1 pancreatic tumor cells, L-778123 demonstrates a stark selectivity in inhibiting the prenylation of its two primary substrates. The compound inhibits farnesylation of the FTase substrate HDJ2 with an EC50 of 92 nM, whereas it is 73-fold less potent against the geranylgeranylation of the GGTase-I substrate Rap1A, showing an EC50 of 6,760 nM [1]. This cellular selectivity mirrors, but is more pronounced than, the 49-fold selectivity observed in the cell-free enzyme assay. This quantitative profile provides a benchmark for cellular target engagement that is distinct from the in vitro IC50 values.

Prenylation Cellular Assay HDJ2 Rap1A PSN-1 Cells

Validated Pharmacodynamic Marker: L-778123's Dose-Dependent Inhibition of HDJ2 Prenylation in Patient PBMCs from a Phase I Clinical Trial

A key differentiator for L-778123 is the availability of human clinical pharmacodynamic data that directly links drug exposure to target modulation. In a Phase I study of patients with solid malignancies, L-778123 was administered as a 7-day continuous intravenous infusion [1]. At the recommended Phase II dose of 560 mg/m²/day, the mean steady-state plasma concentration reached 8.09 ± 3.11 µM, which exceeded the IC50 values required for growth inhibition in preclinical models [1]. Crucially, this dose resulted in a quantifiable and consistent increase in unprenylated HDJ2 protein in patient peripheral blood mononuclear cells (PBMCs), rising from a baseline of 1.41% ± 1.71% to 30.86% ± 4.96% by day 8 of the infusion [1]. This clinical biomarker response validates the mechanism of action in humans and provides a benchmark for exposure-response relationships that is not available for many tool compounds.

Pharmacodynamics Clinical Trial HDJ2 Prenylation Biomarker Phase I

Combination Therapy Potential: L-778123 Synergistically Enhances Doxorubicin Cytotoxicity in Colorectal and Lung Cancer Cell Lines

While L-778123 shows weak single-agent cytotoxicity, its value in a procurement context may lie in its combination therapy potential. A study directly comparing the effects of L-778123 and doxorubicin in A549 (lung) and HT-29 (colorectal) cancer cell lines found that L-778123 alone had weak cytotoxic activity, with IC50 values of 100 µM and 125 µM, respectively [1]. However, when combined, L-778123 significantly decreased the IC50 of doxorubicin [1]. This demonstrates a synergistic interaction, where the farnesyltransferase inhibitor sensitizes cancer cells to a conventional chemotherapeutic agent.

Combination Therapy Doxorubicin Synergy A549 Cells HT-29 Cells

Clinical Safety Profile: Documented QTc Prolongation as a Critical Procurement Consideration

A crucial and differentiating piece of information for any researcher or procurement specialist is the compound's established clinical safety profile. During its Phase I clinical evaluation, L-778123 was found to cause significant prolongation of the QTc interval at the 1120 mg/m²/day dose level, which was identified as a dose-limiting toxicity (DLT) [1]. At the lower dose of 560 mg/m²/day, this effect was negligible [1]. This is a well-documented, on-target/off-target effect that was a primary reason for the cessation of its clinical development [2]. This information is critical for proper risk assessment and experimental design.

Clinical Safety QTc Prolongation Toxicology Phase I Trial

Recommended Research Applications for L-778123 Hydrochloride (253863-00-2) Based on Verified Evidence


Investigating Ki-Ras-Driven Oncogenesis and Resistance Mechanisms to FTase Inhibition

Given its unique ability to inhibit both FTase and GGTase-I, L-778123 is the compound of choice for researchers modeling cancers with Ki-Ras mutations. The dual inhibition profile directly addresses the well-documented resistance mechanism where cancer cells bypass FTase inhibition by utilizing GGTase-I for alternative prenylation [1]. Using a mono-specific inhibitor like Tipifarnib would fail to recapitulate this complete blockade. The quantitative cellular data (HDJ2 EC50 = 92 nM; Rap1A EC50 = 6,760 nM) provides a clear benchmark for target engagement in these experiments [2].

In Vivo and Ex Vivo Pharmacodynamic Studies Requiring a Validated Biomarker

For studies involving animal models or ex vivo analysis of primary patient samples, L-778123 offers a distinct advantage due to its established clinical pharmacodynamic marker. Researchers can use the data from the Phase I trial—specifically, the dose-dependent increase in unprenylated HDJ2 protein in PBMCs—to validate target engagement in their own systems [1]. The clinical finding that a steady-state plasma concentration of ~8 µM resulted in a >20-fold increase in the biomarker provides a crucial reference point for correlating exposure with a biological effect [1].

Evaluating Synergistic Combination Strategies with Standard Chemotherapeutics

Procurement of L-778123 is justified for projects focused on rational combination therapies. The compound's demonstrated synergy with doxorubicin in reducing the chemotherapy's IC50 in lung and colorectal cancer cell lines [1] provides a clear rationale for using it as a chemosensitizer. This application leverages L-778123's mechanism of action not for its single-agent potency, but for its ability to modulate signaling pathways (like the Ras-MAPK cascade [2]) that influence cellular response to DNA-damaging agents.

Structural Biology and Chemical Probe Development for Prenyltransferase Enzymes

The availability of high-resolution crystal structures of L-778123 bound to both FTase and GGTase-I makes it an invaluable tool compound for structural biology and medicinal chemistry groups [1]. Its distinct binding modes in each enzyme provide a unique starting point for the rational design of next-generation inhibitors with altered selectivity profiles [1]. This is a procurement scenario where the compound's well-characterized structural interactions are more important than its in vivo efficacy or safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-778123 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.